molecular formula C7H6BrN3OS B1292902 5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 860790-21-2

5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1292902
CAS No.: 860790-21-2
M. Wt: 260.11 g/mol
InChI Key: PETGUNMIFOCGMU-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of a bromo-substituted furan ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Bromination of 2-furyl compounds: The starting material, 2-furyl compounds, undergoes bromination to introduce the bromo substituent at the 5-position of the furan ring.

    Formation of the triazole ring: The brominated furan compound is then reacted with appropriate reagents to form the triazole ring. This step often involves the use of hydrazine derivatives and other nitrogen-containing reagents.

    Introduction of the thiol group: The final step involves the introduction of the thiol group at the 3-position of the triazole ring. This can be achieved through various methods, including thiolation reactions using thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and triazole formation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromo substituent can be reduced to form the corresponding furan compound.

    Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

    Substitution: Various substituted furan-triazole-thiol derivatives.

Scientific Research Applications

5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The bromo substituent and the thiol group play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming covalent bonds with thiol groups in the enzyme’s active site, leading to enzyme inactivation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-furyl)quinoxaline
  • 3-(5-Bromo-2-furyl)-2-quinoxalone
  • 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid

Uniqueness

5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a bromo-substituted furan ring and a triazole ring with a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3OS/c1-11-6(9-10-7(11)13)4-2-3-5(8)12-4/h2-3H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETGUNMIFOCGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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